molecular formula C26H27N3O6S B11216559 3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-oxo-N-phenyl-N-prop-2-enyl-1H-quinoline-6-sulfonamide CAS No. 6767-77-7

3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-oxo-N-phenyl-N-prop-2-enyl-1H-quinoline-6-sulfonamide

Cat. No.: B11216559
CAS No.: 6767-77-7
M. Wt: 509.6 g/mol
InChI Key: JCSOKSDRJJXCKX-UHFFFAOYSA-N
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Description

3-(1,4-dioxa-8-azaspiro[45]decane-8-carbonyl)-4-oxo-N-phenyl-N-prop-2-enyl-1H-quinoline-6-sulfonamide is a complex organic compound with a unique structure that includes a spirocyclic system, a quinoline core, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-oxo-N-phenyl-N-prop-2-enyl-1H-quinoline-6-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced alcohol derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-oxo-N-phenyl-N-prop-2-enyl-1H-quinoline-6-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: The compound’s spirocyclic system makes it a candidate for developing new materials with specific properties.

    Biological Studies: It is used in research to understand its interaction with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-oxo-N-phenyl-N-prop-2-enyl-1H-quinoline-6-sulfonamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The spirocyclic system may enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-oxo-N-phenyl-N-prop-2-enyl-1H-quinoline-6-sulfonamide is unique due to its combination of a spirocyclic system, quinoline core, and sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

6767-77-7

Molecular Formula

C26H27N3O6S

Molecular Weight

509.6 g/mol

IUPAC Name

3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-oxo-N-phenyl-N-prop-2-enyl-1H-quinoline-6-sulfonamide

InChI

InChI=1S/C26H27N3O6S/c1-2-12-29(19-6-4-3-5-7-19)36(32,33)20-8-9-23-21(17-20)24(30)22(18-27-23)25(31)28-13-10-26(11-14-28)34-15-16-35-26/h2-9,17-18H,1,10-16H2,(H,27,30)

InChI Key

JCSOKSDRJJXCKX-UHFFFAOYSA-N

Canonical SMILES

C=CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)N4CCC5(CC4)OCCO5

Origin of Product

United States

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